molecular formula C6H11N2OP B14286569 1-[(Dimethylphosphoryl)methyl]-1H-imidazole CAS No. 116142-18-8

1-[(Dimethylphosphoryl)methyl]-1H-imidazole

Cat. No.: B14286569
CAS No.: 116142-18-8
M. Wt: 158.14 g/mol
InChI Key: RLXSMQHLDLWBCS-UHFFFAOYSA-N
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Description

1-[(Dimethylphosphoryl)methyl]-1H-imidazole is an organophosphorus compound featuring an imidazole ring substituted with a dimethylphosphoryl group

Preparation Methods

The synthesis of 1-[(Dimethylphosphoryl)methyl]-1H-imidazole typically involves the reaction of imidazole with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at room temperature to ensure high yield and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

1-[(Dimethylphosphoryl)methyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[(Dimethylphosphoryl)methyl]-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Dimethylphosphoryl)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .

Properties

CAS No.

116142-18-8

Molecular Formula

C6H11N2OP

Molecular Weight

158.14 g/mol

IUPAC Name

1-(dimethylphosphorylmethyl)imidazole

InChI

InChI=1S/C6H11N2OP/c1-10(2,9)6-8-4-3-7-5-8/h3-5H,6H2,1-2H3

InChI Key

RLXSMQHLDLWBCS-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)CN1C=CN=C1

Origin of Product

United States

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